An In-Depth Technical Guide to the Mechanism of Action of Dimethandrolone Undecanoate (DMAU)
An In-Depth Technical Guide to the Mechanism of Action of Dimethandrolone Undecanoate (DMAU)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethandrolone undecanoate (DMAU), an investigational oral male contraceptive, represents a significant advancement in the field of hormonal male birth control. Its mechanism of action is centered on its dual androgenic and progestogenic activities, which synergistically suppress the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound and reversible reduction in spermatogenesis. This technical guide provides a comprehensive overview of the molecular and physiological actions of DMAU, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Introduction: The Profile of Dimethandrolone Undecanoate
Dimethandrolone undecanoate (DMAU), chemically known as 7α,11β-dimethyl-19-nortestosterone 17β-undecanoate, is a synthetic steroid that functions as a prodrug to the biologically active compound, dimethandrolone (DMA).[1] The addition of the undecanoate ester at the 17β position enhances its oral bioavailability and prolongs its duration of action.[2] DMAU is currently under development as a once-daily oral contraceptive for men.[3]
DMA exhibits potent androgenic and progestogenic properties, a combination that is crucial for its efficacy as a single-agent male contraceptive.[4] Unlike testosterone, DMA is not aromatized to estrogens and is not 5α-reduced to a more potent androgen in tissues like the prostate, which may offer a favorable safety profile.[2][5]
Core Mechanism of Action: A Dual Approach to Gonadotropin Suppression
The primary mechanism of action of DMAU is the suppression of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary gland.[6] This is achieved through the dual agonist activity of its active metabolite, DMA, at both the androgen receptor (AR) and the progesterone receptor (PR).[7]
Androgenic Activity
DMA is a potent agonist of the androgen receptor.[8] The binding of DMA to the AR in the hypothalamus and pituitary gland mimics the negative feedback effect of testosterone, leading to a decrease in the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus and, consequently, reduced production of LH and FSH by the pituitary.[6] The androgenic action of DMA is also essential for maintaining male secondary sexual characteristics and libido, which would otherwise be compromised by the suppression of endogenous testosterone.
Progestogenic Activity
In addition to its androgenic effects, DMA also binds to the progesterone receptor.[8] Progestogenic activity is known to be a powerful suppressor of gonadotropin secretion. The synergistic action of both androgenic and progestogenic signaling results in a more profound and consistent suppression of LH and FSH than could be achieved with an androgen alone.[6]
Impact on Spermatogenesis
The suppression of LH and FSH has a direct impact on testicular function. LH is responsible for stimulating the Leydig cells in the testes to produce testosterone. FSH, along with intratesticular testosterone, is critical for the maturation of sperm cells (spermatogenesis). By significantly reducing the levels of both LH and FSH, DMAU effectively halts the process of sperm production.[6] Clinical studies have demonstrated that daily oral administration of DMAU leads to marked suppression of serum testosterone, LH, and FSH to levels consistent with effective male contraception.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the pharmacodynamics and pharmacokinetics of Dimethandrolone and its prodrug, DMAU.
Table 1: Receptor Binding Affinity of Dimethandrolone (DMA)
| Receptor | Ligand | Binding Affinity (Relative to respective natural ligand) | IC50 (nM) | Reference |
| Androgen Receptor | Dimethandrolone | 400% of Testosterone | 1.5 - 3.0 | [2][9] |
| Progesterone Receptor | Dimethandrolone | 18% of Progesterone | ~10 | [2][8] |
Table 2: Pharmacokinetic Parameters of Oral Dimethandrolone Undecanoate (DMAU) in Healthy Men
| Parameter | Value (at 400 mg dose, fed state) | Unit | Reference |
| Tmax (Time to peak concentration) | 4 - 8 | hours | [10] |
| Cmax (Peak serum concentration of DMA) | Dose-dependent increase | ng/mL | [10] |
| Suppression of Serum Testosterone | <50 | ng/dL | [6] |
| Suppression of Serum LH | <1.0 | IU/L | [6] |
| Suppression of Serum FSH | <1.0 | IU/L | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DMAU-induced Gonadotropin Suppression
Caption: Signaling pathway of DMAU leading to the suppression of spermatogenesis.
Experimental Workflow for a Phase I Clinical Trial of Oral DMAU
Caption: Workflow of a typical Phase I clinical trial for oral DMAU.
Logical Relationship of DMAU's Dual-Action Mechanism
Caption: Logical flow of DMAU's dual-action mechanism for male contraception.
Detailed Experimental Protocols
Protocol for Androgen Receptor Competitive Binding Assay
This protocol is a representative example for determining the binding affinity of a compound like DMA to the androgen receptor.
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Objective: To determine the in vitro binding affinity (IC50 and subsequently Ki) of Dimethandrolone (DMA) for the androgen receptor (AR).
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Materials:
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Rat prostate cytosol or cells expressing recombinant human AR.
-
Radioligand: [³H]-R1881 (a high-affinity synthetic androgen).
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Unlabeled competitor: Dimethandrolone (DMA) at various concentrations.
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Reference compound: Dihydrotestosterone (DHT).
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Assay Buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer, pH 7.4).
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Scintillation cocktail.
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96-well plates.
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Filtration apparatus.
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Scintillation counter.
-
-
Procedure:
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Preparation of Receptor Source: Homogenize rat ventral prostates in ice-cold assay buffer or prepare cell lysates from AR-expressing cells. Centrifuge to obtain the cytosolic fraction containing the AR.
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Assay Setup: In a 96-well plate, add a fixed concentration of [³H]-R1881 to each well.
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Competition: Add increasing concentrations of unlabeled DMA to designated wells. Include wells with buffer only (total binding) and wells with a high concentration of unlabeled DHT (non-specific binding).
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Incubation: Add the receptor preparation to all wells. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of DMA. Determine the IC50 value (the concentration of DMA that inhibits 50% of the specific binding of [³H]-R1881) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.[11][12]
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Protocol for a Phase I, Double-Blind, Randomized, Placebo-Controlled Study of Oral DMAU
This protocol outlines the key elements of a clinical trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of oral DMAU in healthy men.
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Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of oral DMAU.
-
Study Design: Double-blind, randomized, placebo-controlled, dose-escalation study.
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Participants: Healthy male volunteers, typically aged 18-50 years, with normal baseline health parameters.[13]
-
Intervention:
-
Single Ascending Dose (SAD) phase: Participants receive a single oral dose of DMAU or placebo.
-
Multiple Ascending Dose (MAD) phase: Participants receive daily oral doses of DMAU or placebo for a specified duration (e.g., 28 days).[6]
-
-
Procedure:
-
Screening: Potential participants undergo a thorough medical screening, including medical history, physical examination, electrocardiogram (ECG), and laboratory tests.[13]
-
Randomization: Eligible participants are randomly assigned to receive either DMAU at a specific dose level or a matching placebo.
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Dosing: Participants receive the investigational product as per the study design. In some studies, the effect of food on absorption is also investigated by administering the drug in fed and fasted states.[10]
-
Pharmacokinetic (PK) Assessments: Serial blood samples are collected at predefined time points after dosing to measure the concentrations of DMAU and its active metabolite, DMA. PK parameters such as Cmax, Tmax, and AUC are calculated.[6]
-
Pharmacodynamic (PD) Assessments: Blood samples are collected to measure levels of serum LH, FSH, total and free testosterone, and sex hormone-binding globulin (SHBG).[13]
-
Safety and Tolerability Assessments: Safety is monitored throughout the study through the recording of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Mood and sexual function may also be assessed using validated questionnaires.[6]
-
Data Analysis: Statistical methods are used to compare the safety, PK, and PD parameters between the DMAU and placebo groups.
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Protocol for Measurement of Serum LH, FSH, and Testosterone
This protocol describes a common method for quantifying key hormones in clinical trials of DMAU.
-
Objective: To measure the concentrations of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), and Testosterone in human serum samples.
-
Methodology: Immunoassay (e.g., Enzyme-Linked Immunosorbent Assay - ELISA, Chemiluminescence Immunoassay).
-
Materials:
-
Serum samples from study participants.
-
Commercially available immunoassay kits for LH, FSH, and Testosterone.
-
Microplate reader or automated immunoassay analyzer.
-
Calibrators and controls provided with the kits.
-
-
Procedure (General Steps for ELISA):
-
Sample and Reagent Preparation: Allow all reagents and samples to reach room temperature. Prepare calibrators and controls as per the kit instructions.
-
Coating: The microplate wells are pre-coated with an antibody specific to the hormone being measured (e.g., anti-LH antibody).
-
Incubation: Add calibrators, controls, and participant serum samples to the appropriate wells. Incubate for a specified time and temperature to allow the hormone in the sample to bind to the immobilized antibody.
-
Washing: Wash the wells to remove any unbound substances.
-
Addition of Conjugate: Add an enzyme-conjugated secondary antibody that also binds to the captured hormone. Incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate that will react with the enzyme to produce a color change. Incubate.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at a specific wavelength using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the calibrators against their known concentrations. Determine the hormone concentration in the participant samples by interpolating their absorbance values on the standard curve.[14][15][16]
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Conclusion
Dimethandrolone undecanoate exerts its contraceptive effect through a potent, dual-action mechanism involving both androgenic and progestogenic pathways. This leads to a robust and reversible suppression of gonadotropins and, consequently, spermatogenesis. The comprehensive data from preclinical and clinical studies, as outlined in this guide, provide a strong foundation for the continued development of DMAU as a promising candidate for a safe and effective oral male contraceptive. Further research will continue to elucidate its long-term effects and optimize its clinical application.
References
- 1. Dimethandrolone undecanoate - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Acceptability of oral dimethandrolone undecanoate in a 28-day placebo-controlled trial of a hormonal male contraceptive prototype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The Potent Synthetic Androgens, Dimethandrolone (7α,11β-Dimethyl-19-Nortestosterone) and 11β-Methyl-19-Nortestosterone, Do Not Require 5α-Reduction to Exert their Maximal Androgenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of 28 Days of Oral Dimethandrolone Undecanoate in Healthy Men: A Prototype Male Pill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethandrolone, a Potential Male Contraceptive Pill, is Primarily Metabolized by the Highly Polymorphic UDP-Glucuronosyltransferase 2B17 Enzyme in Human Intestine and Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethandrolone undecanoate: a new potent orally active androgen with progestational activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel progestogenic androgens for male contraception: design, synthesis, and activity of C7 α-substituted testosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 Study of Dimethandrolone Undecanoate in Healthy Men [ctv.veeva.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
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- 14. linear.es [linear.es]
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